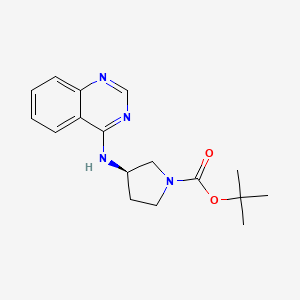

(R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS: 1365937-63-8) is a pyrrolidine-based compound featuring a quinazolin-4-ylamino substituent and a tert-butyl carboxylate group. With a molecular formula of C₁₇H₂₂N₄O₂ and a purity of ≥97%, it is cataloged as a high-quality building block for medicinal chemistry and drug discovery .

Properties

IUPAC Name |

tert-butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMPGBPHCBIAAO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126946 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365937-63-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and the subsequent attachment of the pyrrolidine and tert-butyl groups. Common synthetic routes involve the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the quinazoline core. The reaction conditions often require the use of high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Acid-Mediated Deprotection

The Boc group is cleaved under acidic conditions to regenerate the free amine:

Data Table :

| Acid Used | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| TFA | DCM | 2 | 92 | |

| HCl | Dioxane/H2O | 4 | 88 |

Functionalization of the Quinazolin-4-ylamino Group

The quinazoline moiety participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions:

Nucleophilic Aromatic Substitution

The C-2 and C-4 positions of the quinazoline ring are electrophilic. For example:

Conditions :

Suzuki-Miyaura Coupling

The quinazoline ring can undergo palladium-catalyzed coupling at halogenated positions (if present):

Data Table :

| X Position | Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| C-6-Br | Phenyl-B(OH)2 | Pd(dppf)Cl2 | 78 | |

| C-7-Cl | Methyl-B(OH)2 | Pd(OAc)2/XPhos | 65 |

Reductive Amination and Condensation Reactions

The secondary amine in the pyrrolidine ring can participate in reductive amination or form imines:

Reductive Amination

Conditions :

Schiff Base Formation

Applications : Used to synthesize spirocyclic derivatives (see , Scheme 4C).

Oxidative Transformations

The quinazoline ring is susceptible to oxidation, particularly at the C-3 position:

H2O2-Mediated Oxidation

In aqueous ethyl lactate, H2O2 facilitates C–N bond cleavage (similar to ):

Conditions :

Radical Pathway Reactions

Controlled experiments with TEMPO (a radical scavenger) confirm the involvement of radical intermediates in DMSO-mediated syntheses ( , Scheme 6e). This suggests potential for:

-

Photocatalytic C–H functionalization

-

Cross-dehydrogenative coupling

Biological Activity and Further Modifications

While not a direct reaction, the compound’s bioactivity (e.g., kinase inhibition ) drives derivatization efforts:

-

Phosphorylation : The pyrrolidine nitrogen can be phosphorylated for prodrug synthesis.

-

Peptide Conjugation : Used to enhance water solubility (e.g., coupling with PEGylated amines).

Key Challenges and Limitations

Scientific Research Applications

Inhibition of Src Kinases

The compound exhibits potent inhibitory activity against Src kinases such as c-Src, c-Yes, and c-Fyn. This inhibition is particularly relevant for:

- Anti-invasive effects : By inhibiting Src kinases, (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate can reduce the motility and invasiveness of tumor cells, which is critical in preventing metastasis.

- Cancer treatment : The compound's ability to inhibit tumor cell dissemination positions it as a candidate for use in combination therapies alongside conventional treatments like chemotherapy and radiotherapy .

Therapeutic Applications

- Cancer Therapy

- Potential for Combination Therapies

- Research on Other Diseases

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazoline derivatives similar to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets within cells. The quinazoline moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Purity | Key Substituents |

|---|---|---|---|---|

| (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | 1365937-63-8 | C₁₇H₂₂N₄O₂ | ≥97% | Quinazolin-4-ylamino, tert-butyl |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | N/A | Not provided | Not listed | Fluoropyridine, hydroxymethyl, dicarboxylate |

| tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | 1186298-86-1 | C₁₃H₂₀N₄O₂ | ≥95% | Pyrazin-2-ylamino, tert-butyl |

| (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | Not provided | C₁₀H₁₈ClNO₂ | Not listed | Chloromethyl, tert-butyl |

Substituent-Driven Functional Differences

- Quinazoline vs. Pyrazine/Pyridine: The quinazolin-4-ylamino group in the target compound is a bicyclic heteroaromatic system with two nitrogen atoms, offering enhanced π-π stacking and hydrogen-bonding capabilities compared to monocyclic pyrazine () or fluoropyridine () analogs. This may improve affinity for ATP-binding pockets in kinase targets .

- Chloromethyl vs. Aminoquinazoline: The chloromethyl analog () is a reactive intermediate, likely used in alkylation reactions, whereas the aminoquinazoline group in the target compound suggests a role in targeted inhibition .

- Fluorine and Hydroxymethyl Groups : Fluorine in compounds could enhance metabolic stability and membrane permeability, while hydroxymethyl groups may increase solubility .

Research Implications and Gaps

- However, quinazoline derivatives are known EGFR or PARP inhibitors; comparative studies with pyrazine/pyridine analogs could elucidate selectivity trends.

- Synthetic Applications: The tert-butyl group in all compounds enhances steric protection during synthesis. The chloromethyl variant () may serve as a precursor for further functionalization, whereas the target compound’s aminoquinazoline group is likely a terminal pharmacophore.

Biological Activity

(R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C17H22N4O2

- Molar Mass : 314.38 g/mol

- CAS Number : 1365937-63-8

- Storage Conditions : Room temperature

Biological Activity Overview

The quinazoline scaffold, to which this compound belongs, is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate have been explored through various studies.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, research has demonstrated that compounds with a quinazoline core exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | MCF7 (Breast Cancer) | 12.5 | CDK inhibition |

| Other Quinazoline Derivative | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate to various targets associated with cancer progression. The results indicated a favorable binding energy when docked against CDK2 and CDK6, suggesting its potential as a selective inhibitor .

Case Studies

-

Study on Anticancer Properties :

A study conducted on substituted quinazolines demonstrated that derivatives similar to (R)-tert-butyl compound exhibited significant antiproliferative effects on breast cancer cells. The study utilized the MTT assay to assess cell viability and concluded that the compound could induce apoptosis through the activation of caspase pathways . -

In Vivo Efficacy :

In an animal model study, administration of (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate resulted in reduced tumor growth in xenografted mice. This was attributed to its ability to inhibit tumor angiogenesis and promote apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is essential for evaluating its therapeutic potential. Preliminary studies suggest that it exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments indicate a low toxicity profile at therapeutic doses .

Q & A

Q. What synthetic strategies are recommended for preparing (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, and how are key intermediates purified?

The synthesis involves coupling quinazolin-4-amine with a Boc-protected pyrrolidine derivative. For example, tert-butyl (R)-pyrrolidine intermediates are synthesized via palladium-catalyzed amination or nucleophilic substitution. Purification is achieved using flash column chromatography with solvents like hexane/ethyl acetate (6:4 v/v), yielding intermediates in >90% purity. Final deprotection under acidic conditions and recrystallization yield the target compound with ≥97% purity .

Q. What safety precautions are necessary when handling this compound?

Use respiratory protection (NIOSH-approved respirators), nitrile gloves, and chemical goggles. Ensure access to eyewash stations and washing facilities. Adhere to GHS hazard statements H303+H313+H333 (harmful if swallowed, via skin, or inhaled). Avoid inhalation, skin contact, or ingestion, and work in a fume hood .

Q. What analytical techniques confirm the compound’s purity and structural identity?

High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm). Purity is assessed via HPLC (≥97% by UV at 254 nm) . 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) confirms structure, with Boc tert-butyl signals at δ ~1.4 ppm and quinazoline protons at δ 7.5–8.5 ppm .

Q. What are the compound’s physicochemical properties, and how do they affect solubility?

The compound is a light yellow solid with moderate lipophilicity (logP ~2.7). It is highly soluble in DMSO (>50 mg/mL) but poorly soluble in aqueous buffers (<0.1 mg/mL). These properties guide solvent selection for biological assays, often requiring DMSO stock solutions .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when confirming stereochemical integrity?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) or 2D techniques (NOESY) clarify assignments. NOE correlations between quinazoline NH and pyrrolidine protons confirm the (R)-configuration, as shown in related Boc-protected pyrrolidines .

Q. What methodologies assess the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

Incubate the compound in pH 7.4 buffer at 37°C and monitor Boc deprotection via LC-MS or 1H NMR. Comparative kinetic analysis against tert-butyl piperidine carboxylates reveals hydrolysis half-lives >24 hours, indicating stability suitable for in vitro studies .

Q. How can coupling efficiency between quinazolin-4-amine and Boc-pyrrolidine intermediates be optimized?

Screen palladium catalysts (e.g., Pd2(dba)3/Xantphos) and bases (Cs2CO3) in anhydrous THF or DMF. Microwave-assisted conditions (120°C, 30 min) enhance reaction rates. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) yields >70% isolated product .

Q. What strategies mitigate racemization risks during synthesis of the (R)-configured pyrrolidine center?

Use asymmetric catalysis or chiral auxiliaries (e.g., Mitsunobu reactions with (R)-configured starting materials). Confirm enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column) or optical rotation ([α]D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.